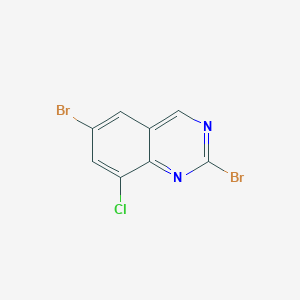
2,6-Dibromo-8-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-8-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-8-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol . This is followed by treatment with thionyl chloride in the presence of dimethylformamide to afford the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-8-chloroquinazoline undergoes several types of reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through reactions such as the Sonogashira cross-coupling reaction.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form novel polysubstituted derivatives.
Common Reagents and Conditions:
Sonogashira Cross-Coupling: Palladium(0)-copper catalysts are used with terminal alkynes at room temperature.
Suzuki-Miyaura Cross-Coupling: Arylboronic acids are used in the presence of palladium catalysts.
Major Products:
2,6,8-Triaryl-4-(phenylethynyl)quinazolines: Formed through Sonogashira cross-coupling.
Polysubstituted Quinazolines: Formed through various cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-8-chloroquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-8-chloroquinazoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.
6,8-Dibromoquinazoline: Lacks the chlorine atom at the 8-position, leading to different reactivity and applications.
Uniqueness: 2,6-Dibromo-8-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse derivatives through various chemical reactions .
Eigenschaften
Molekularformel |
C8H3Br2ClN2 |
|---|---|
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
2,6-dibromo-8-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H |
InChI-Schlüssel |
CVKXPFJWRVJPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

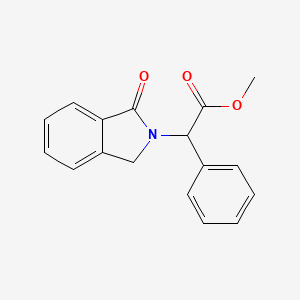
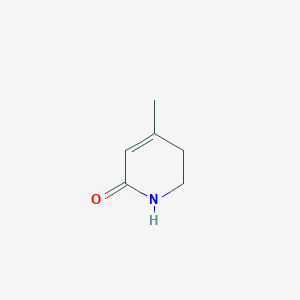
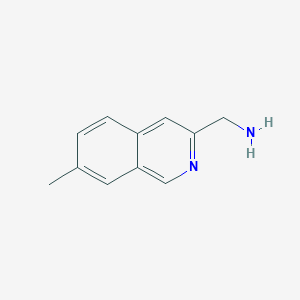
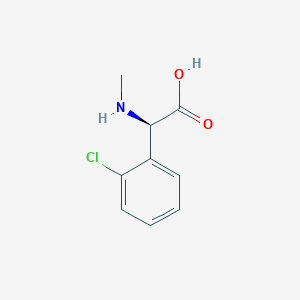
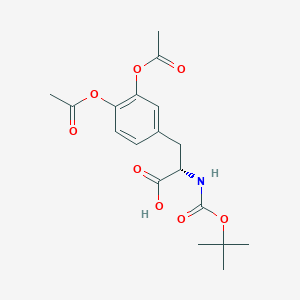
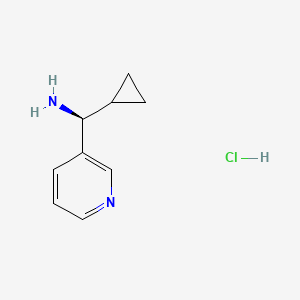

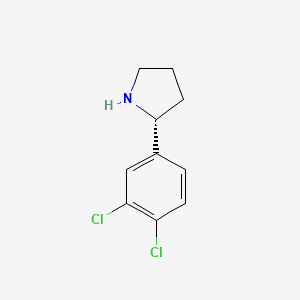
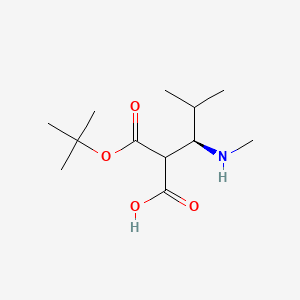
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)

